2-Butoxy-5-nitroaniline
Description
2-Butoxy-5-nitroaniline is a nitroaromatic compound characterized by a nitro (-NO₂) group at the 5-position and a butoxy (-OC₄H₉) substituent at the 2-position of the aniline ring. This structure confers unique physicochemical properties, including moderate hydrophobicity and reactivity typical of nitroanilines. While direct data on its melting point or boiling point are unavailable in the provided evidence, its molecular formula (C₁₀H₁₄N₂O₃) and molecular weight (210.23 g/mol) can be inferred from analogs like 2-methoxy-5-nitroaniline (168.15 g/mol, C₇H₈N₂O₃) . Notably, this compound has been studied for its relative sweetness, with experimental values (2.79) closely aligning with computational predictions (3.39) .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-butoxy-5-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
ZQTPOMUMEJTURV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The alkoxy chain length significantly impacts solubility, hydrophobicity, and biological activity. Key analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | logS<sup>*</sup> | Relative Sweetness (Exp.) | Relative Sweetness (Calc.) |
|---|---|---|---|---|---|
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 2.59 | 2.21 | 2.59 |
| 2-Ethoxy-5-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 2.92 | 2.87 | 2.92 |
| 2-Propoxy-5-nitroaniline | C₉H₁₂N₂O₃ | 196.20 | 3.17 | 3.46 | 3.17 |
| 2-Butoxy-5-nitroaniline | C₁₀H₁₄N₂O₃ | 210.23 | 3.39 | 2.79 | 3.39 |
<sup>*</sup>logS (calculated solubility) values derived from QSAR models .
Observations:
- Hydrophobicity : Increasing alkoxy chain length (methoxy → butoxy) correlates with higher logS values, suggesting reduced aqueous solubility and increased hydrophobicity.
- Sweetness : Experimental sweetness peaks at the propoxy derivative (3.46), but this compound shows a discrepancy between experimental (2.79) and calculated (3.39) values, possibly due to steric hindrance or metabolic factors .
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